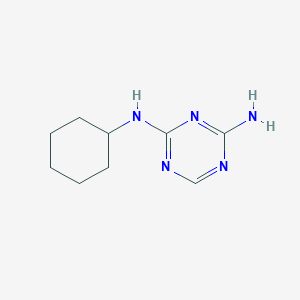

N-Cyclohexyl-1,3,5-triazine-2,4-diamine

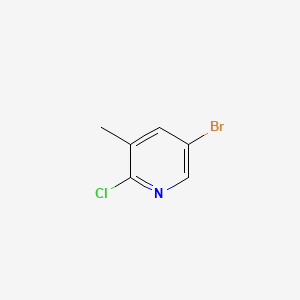

説明

“N-Cyclohexyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C9H15N5 . It has an average mass of 193.249 Da and a monoisotopic mass of 193.132751 Da .

Synthesis Analysis

A library of compounds with a similar structure, 6,N2-Diaryl-1,3,5-triazine-2,4-diamines, was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” can be analyzed using various methods such as FT-IR, 1H, and 13C NMR spectra . Single-crystal X-ray diffraction can be used to investigate its molecular structure .科学的研究の応用

- Field : Medical and Pharmaceutical Research .

- Application : 1,3,5-triazine derivatives have been investigated for their antimicrobial activity .

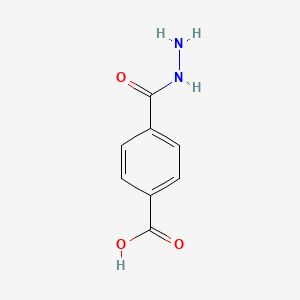

- Method : These compounds were prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .

- Results : Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli. For instance, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

- Field : Cancer Research .

- Application : Certain 1,3,5-triazine derivatives have been evaluated for their antiproliferative properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The most promising results were obtained in the growth inhibition of the triple negative MDA-MB231 breast cancer cells .

Antimicrobial Activity

Antiproliferative Properties

- Field : Medical and Pharmaceutical Research .

- Application : Some 1,3,5-triazine derivatives have been investigated for their antimalarial activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Virology .

- Application : Certain 1,3,5-triazine derivatives have been evaluated for their anti-viral activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Organic Chemistry .

- Application : 1,3,5-triazine is used as the equivalent of hydrogen cyanide (HCN) in organic synthesis .

- Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .

- Results : The results were not specified in the source .

- Field : Chemical Engineering .

- Application : Triazines and tetrazines have great practical applications such as heterogeneous catalysis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

Antimalarial Activity

Anti-viral Activities

Organic Synthesis

Heterogeneous Catalysis

- Field : Medical and Pharmaceutical Research .

- Application : Certain 1,3,5-triazine derivatives have been identified as remarkably antifungal .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Virology .

- Application : Some 1,3,5-triazine derivatives have been evaluated for their anti-HIV activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Medical and Pharmaceutical Research .

- Application : Certain 1,3,5-triazine derivatives have been identified as analgesic .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Parasitology .

- Application : Some 1,3,5-triazine derivatives have been evaluated for their anti-protozoal activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Chemical Engineering .

- Application : Triazines and tetrazines have great practical applications such as photocatalysis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

Antifungal Properties

Anti-HIV Properties

Analgesic Properties

Anti-protozoal Properties

Photocatalysis

Energy-related Functions

将来の方向性

The future directions for “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” could involve further exploration of its potential applications, particularly in the field of medicine given the therapeutic properties of similar 1,3,5-triazine-based compounds . More research could also be conducted to fully understand its chemical reactions and mechanism of action.

特性

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWDCMCTODBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304245 | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

CAS RN |

645-20-5 | |

| Record name | 645-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)